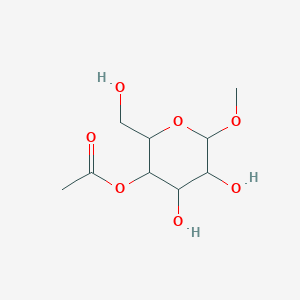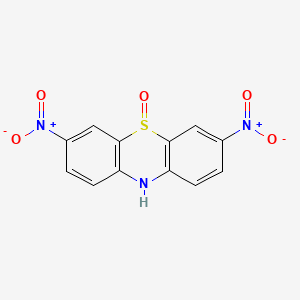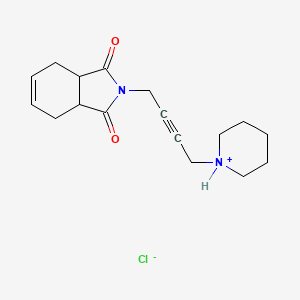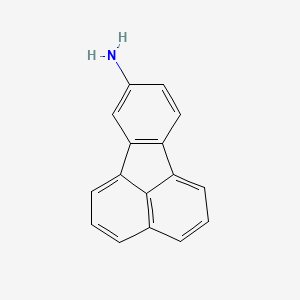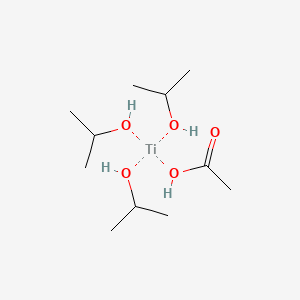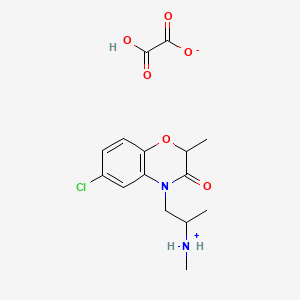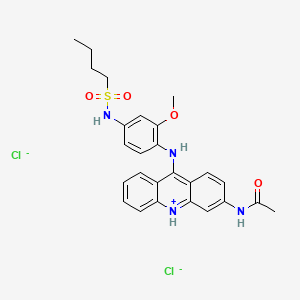
1-Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an acridine moiety, a sulfonanilide group, and a methoxy substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride typically involves multiple steps, including the formation of the acridine core, the introduction of the sulfonanilide group, and the addition of the methoxy substituent. Common reagents used in these reactions may include acetic anhydride, sulfonyl chlorides, and methanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to purify the compound on an industrial scale.
化学反応の分析
Types of Reactions
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer oxygen atoms.
科学的研究の応用
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride may have several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Possible use in drug development or as a therapeutic agent.
Industry: Applications in materials science or as a component in specialized industrial processes.
作用機序
The mechanism of action of 1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride would depend on its specific interactions with molecular targets. This compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-Butanesulfonanilide: A simpler analog without the acridine and methoxy groups.
4’-(3-Acetamido-9-acridinylamino)-3’-methoxy-: A compound lacking the butanesulfonanilide group.
Acridine Derivatives: Compounds with similar acridine cores but different substituents.
Uniqueness
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler analogs. This uniqueness can make it valuable for specialized applications in research and industry.
特性
CAS番号 |
71802-79-4 |
|---|---|
分子式 |
C26H29Cl2N4O4S- |
分子量 |
564.5 g/mol |
IUPAC名 |
N-[9-[4-(butylsulfonylamino)-2-methoxyanilino]acridin-10-ium-3-yl]acetamide;dichloride |
InChI |
InChI=1S/C26H28N4O4S.2ClH/c1-4-5-14-35(32,33)30-19-11-13-23(25(16-19)34-3)29-26-20-8-6-7-9-22(20)28-24-15-18(27-17(2)31)10-12-21(24)26;;/h6-13,15-16,30H,4-5,14H2,1-3H3,(H,27,31)(H,28,29);2*1H/p-1 |
InChIキー |
HXQHJWDJYUJRJK-UHFFFAOYSA-M |
正規SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC(=CC3=[NH+]C4=CC=CC=C42)NC(=O)C)OC.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)


